molecular formula C29H24O5S B338919 2-BIPHENYL-4-YL-2-OXOETHYL 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZOATE

2-BIPHENYL-4-YL-2-OXOETHYL 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZOATE

Cat. No.: B338919
M. Wt: 484.6 g/mol
InChI Key: LDTVUKFGMJDBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves multiple steps, starting with the preparation of the biphenyl and benzoate components. The key steps include:

    Formation of the Biphenyl Component: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Preparation of the Benzoate Component: The benzoate moiety can be synthesized via esterification of benzoic acid with an appropriate alcohol.

    Final Coupling: The final step involves coupling the biphenyl and benzoate components through a suitable linker, such as an oxoethyl group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H24O5S

Molecular Weight

484.6 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-[(4-methylphenyl)sulfonylmethyl]benzoate

InChI

InChI=1S/C29H24O5S/c1-21-7-17-27(18-8-21)35(32,33)20-22-9-11-26(12-10-22)29(31)34-19-28(30)25-15-13-24(14-16-25)23-5-3-2-4-6-23/h2-18H,19-20H2,1H3

InChI Key

LDTVUKFGMJDBKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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